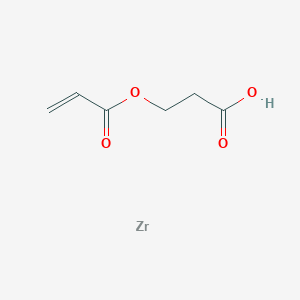
3-(Prop-2-enoyloxy)propanoic acid zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-enoyloxy)propanoic acid zirconium is a chemical compound that combines the properties of an organic acid with those of zirconium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-enoyloxy)propanoic acid zirconium typically involves the esterification of 3-(Prop-2-enoyloxy)propanoic acid with zirconium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include zirconium chloride and organic solvents such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-enoyloxy)propanoic acid zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different zirconium-containing species.
Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-containing esters.
Applications De Recherche Scientifique
3-(Prop-2-enoyloxy)propanoic acid zirconium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced zirconium-based materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in biomedical implants.
Industry: The compound is utilized in the production of high-performance coatings and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-enoyloxy)propanoic acid zirconium involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be due to the inhibition of key signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Acryloyloxy)propionic acid: Similar in structure but lacks the zirconium component.
2-Carboxyethyl acrylate: Another ester of acrylic acid with different functional properties.
Isochlorogenic acid B: A compound with similar ester groups but different biological activities.
Uniqueness
3-(Prop-2-enoyloxy)propanoic acid zirconium is unique due to the presence of zirconium, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, catalytic activity, and biocompatibility.
Propriétés
Formule moléculaire |
C6H8O4Zr |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
3-prop-2-enoyloxypropanoic acid;zirconium |
InChI |
InChI=1S/C6H8O4.Zr/c1-2-6(9)10-4-3-5(7)8;/h2H,1,3-4H2,(H,7,8); |
Clé InChI |
ATUAFKUYNJYMIS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC(=O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


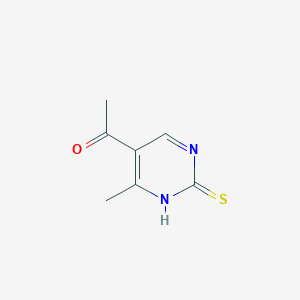

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
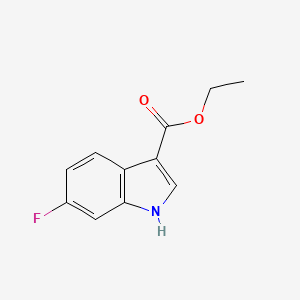
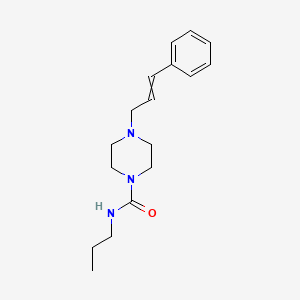
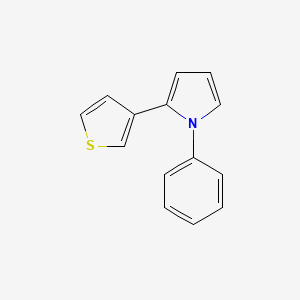
![3-{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B11724090.png)
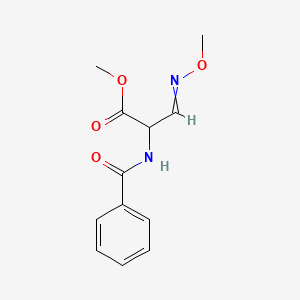
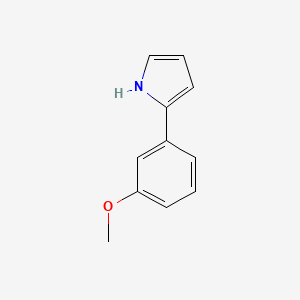
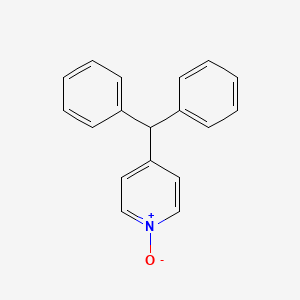
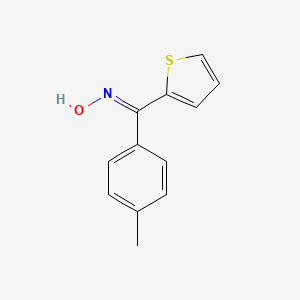
![2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11724110.png)
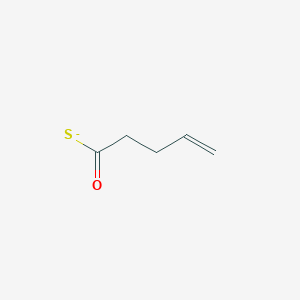
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)
